Cas no 51549-33-8 (5'-O-TBDMS-dG)

5'-O-TBDMS-dG 化学的及び物理的性質
名前と識別子
-
- Guanosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-
- 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one
- 5'-O-(tert-Butyldimethylsilyl)-2'-deoxyguanosine
- 2-Amino-9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- 2-Amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one
- 5'-O-TBDMS-dG
- AKOS040755647
- F82855
- HY-138598
- CTK1G4573
- 5'-O-TBDMS-2'-deoxyguanosine
- AC-32240
- DTXSID10439125
- MS-26256
- 51549-33-8
- CS-0159279
- PD157769
- DA-70256
-
- インチ: 1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-11,22H,6-7H2,1-5H3,(H3,17,19,20,23)/t9-,10+,11+/m0/s1
- InChIKey: SEYILVDPIQPEAP-HBNTYKKESA-N
- ほほえんだ: [Si](C([H])([H])[H])(C([H])([H])[H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[C@]1([H])[C@]([H])(C([H])([H])[C@]([H])(N2C([H])=NC3C(N([H])C(N([H])[H])=NC2=3)=O)O1)O[H]
計算された属性
- せいみつぶんしりょう: 381.18341
- どういたいしつりょう: 381.18323089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 594
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124
じっけんとくせい
- PSA: 123.99
- LogP: 1.71440
5'-O-TBDMS-dG 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B929053-25mg |
5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine |
51549-33-8 | 95% | 25mg |
¥468.00 | 2022-09-29 | |
A2B Chem LLC | AD20700-50mg |
Guanosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- |
51549-33-8 | 95% | 50mg |
$35.00 | 2024-04-19 | |
ChemScence | CS-0159279-50mg |
5'-O-TBDMS-dG |
51549-33-8 | 97.66% | 50mg |
$50.0 | 2022-04-27 | |
MedChemExpress | HY-138598-10mM*1mLinDMSO |
5'-O-TBDMS-dG |
51549-33-8 | 97.66% | 10mM*1mLinDMSO |
¥550 | 2022-03-28 | |
MedChemExpress | HY-138598-50mg |
5'-O-TBDMS-dG |
51549-33-8 | 98.83% | 50mg |
¥500 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B929053-100mg |
5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine |
51549-33-8 | 95% | 100mg |
¥1,440.00 | 2022-09-29 | |
MedChemExpress | HY-138598-10mM*1 mL in DMSO |
5'-O-TBDMS-dG |
51549-33-8 | 98.83% | 10mM*1 mL in DMSO |
¥550 | 2024-04-18 | |
1PlusChem | 1P006W2K-50mg |
Guanosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- |
51549-33-8 | 98% | 50mg |
$91.00 | 2024-04-30 |
5'-O-TBDMS-dG 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
5'-O-TBDMS-dGに関する追加情報
Recent Advances in the Application of 5'-O-TBDMS-dG (CAS: 51549-33-8) in Nucleic Acid Chemistry and Therapeutics
The compound 5'-O-TBDMS-dG (CAS: 51549-33-8), a tert-butyldimethylsilyl (TBDMS) protected deoxyguanosine derivative, has garnered significant attention in nucleic acid chemistry and therapeutic applications. Recent studies highlight its pivotal role in oligonucleotide synthesis, particularly in solid-phase synthesis where protecting groups are essential for regioselective coupling. The TBDMS group at the 5'-hydroxyl position ensures high-yield reactions while minimizing side reactions, making 5'-O-TBDMS-dG a cornerstone in the production of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
A 2023 study published in Nucleic Acids Research demonstrated the utility of 5'-O-TBDMS-dG in the synthesis of modified DNA strands for CRISPR-Cas9 applications. The researchers achieved a 92% coupling efficiency by optimizing the deprotection conditions of the TBDMS group, underscoring its compatibility with automated synthesizers. Furthermore, the compound's stability under acidic conditions was leveraged to develop novel prodrugs for targeted delivery of nucleoside analogs in oncology.
In the realm of therapeutics, 5'-O-TBDMS-dG has been investigated as a precursor for guanosine-based antiviral agents. A collaborative effort between academic and industrial researchers (2024, Journal of Medicinal Chemistry) reported its incorporation into phosphoramidite building blocks for mRNA vaccine adjuvants. The study revealed that TBDMS-protected intermediates enhanced the solubility and purity of final products by reducing phosphorothioate backbone isomerization during synthesis.
Analytical advancements have also emerged regarding 51549-33-8. Ultra-high-performance liquid chromatography (UHPLC) methods with mass spectrometry detection now enable quantification of 5'-O-TBDMS-dG at sub-nanomolar concentrations in biological matrices. This breakthrough, detailed in a 2024 Analytical Chemistry publication, addresses previous challenges in monitoring the compound's pharmacokinetics during oligonucleotide drug development.
Ongoing clinical trials (Phase II) are evaluating 5'-O-TBDMS-dG-derived ASOs for treating Huntington's disease, with preliminary data showing improved blood-brain barrier penetration compared to unprotected analogs. The compound's chemical stability profile continues to drive innovation in nucleic acid therapeutics, positioning it as a critical reagent for next-generation genetic medicines.
51549-33-8 (5'-O-TBDMS-dG) 関連製品
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)
- 1346451-50-0((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate)
- 329795-83-7(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)
- 182192-95-6((2,4-difluorophenyl)(phenyl)methanol)
- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)
- 1999003-57-4(methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)butanoate)
- 1115871-75-4(methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate)



